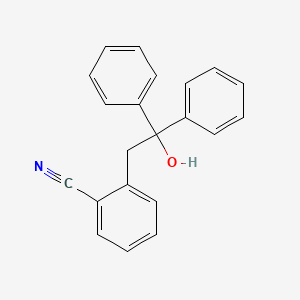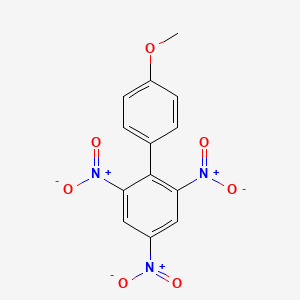![molecular formula C19H14N2O2 B13991981 N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide CAS No. 95888-13-4](/img/structure/B13991981.png)
N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide is an organic compound with the molecular formula C19H14N2O2 It is known for its unique structure, which combines a naphthalene ring and a benzoxazole ring linked through an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide typically involves the reaction of 2-naphthylamine with benzoxazole-5-carboxylic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and benzoxazole rings.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-1-Naphthylacetamide
- N-Acetyl-1-naphthylamine
- 1-Acetamidonaphthalene
Uniqueness
N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide stands out due to its combined naphthalene and benzoxazole structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity.
Eigenschaften
CAS-Nummer |
95888-13-4 |
|---|---|
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)20-16-8-9-18-17(11-16)21-19(23-18)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,1H3,(H,20,22) |
InChI-Schlüssel |
YOFWUPNMZXPOHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)









![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)



